methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate
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Overview
Description
Methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate is a complex organic compound featuring a chromene moiety fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be achieved through the Pechmann condensation of phenols with β-ketoesters. The resulting chromene derivative is then subjected to acylation to introduce the carbonyl group at the 3-position.
Next, the piperazine ring is introduced via nucleophilic substitution reactions. The chromene derivative is reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine-chromene conjugate. Finally, esterification of the resulting compound with methyl chloroacetate yields the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chromene and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies investigating the interaction of chromene derivatives with biological targets.
Medicine: Due to its structural features, it is a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate is not fully understood but is believed to involve interactions with various molecular targets. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromene core and exhibit similar biological activities.
Piperazine derivatives: Compounds like piperazine-2-carboxylic acid derivatives have comparable structural features and pharmacological properties.
Uniqueness
Methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate is unique due to the combination of the chromene and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, particularly in drug development.
Properties
IUPAC Name |
methyl 2-[3-oxo-1-(2-oxochromene-3-carbonyl)piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-14(20)9-12-15(21)18-6-7-19(12)16(22)11-8-10-4-2-3-5-13(10)25-17(11)23/h2-5,8,12H,6-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOGFCZKZPDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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